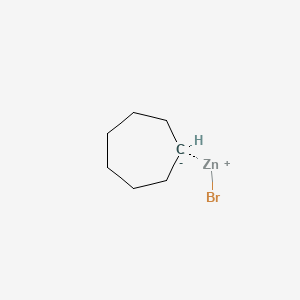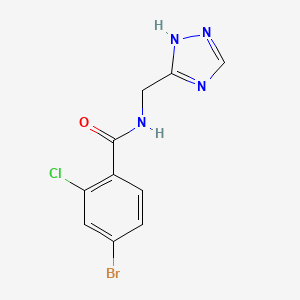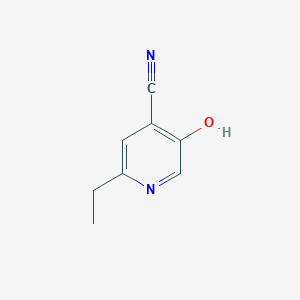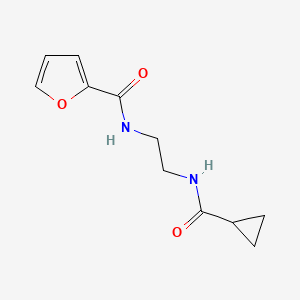
n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with cyclopropanecarboxamide and ethylamine. The reaction is carried out under microwave-assisted conditions, which significantly reduces the reaction time and increases the yield. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives.
Scientific Research Applications
n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its pharmacological activities, it is being studied for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in bacterial metabolism, further enhancing its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar in structure but lacks the cyclopropanecarboxamido and ethyl groups.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Contains an additional furan ring, making it more complex.
Furan-2,5-dicarboxamide: Contains two carboxamide groups, increasing its reactivity.
Uniqueness
n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide is unique due to the presence of the cyclopropanecarboxamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c14-10(8-3-4-8)12-5-6-13-11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,14)(H,13,15) |
InChI Key |
RSYSVCSAXZYDME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)
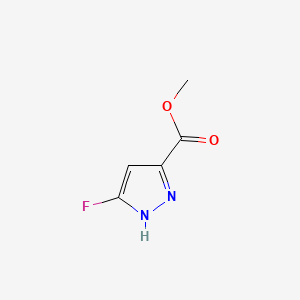
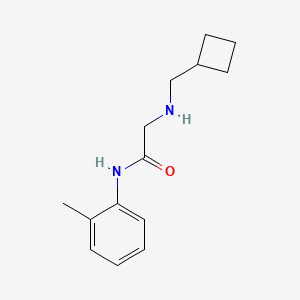
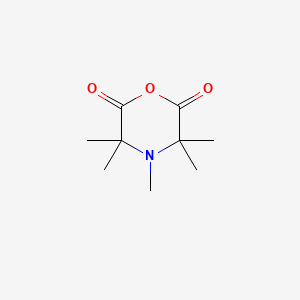
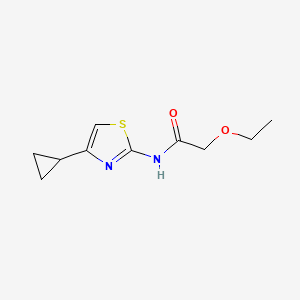
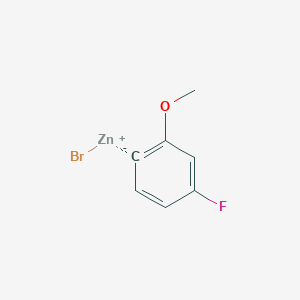
![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)
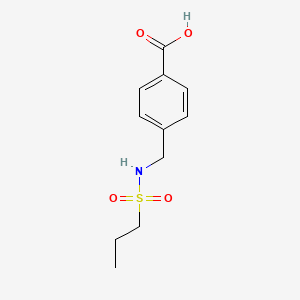
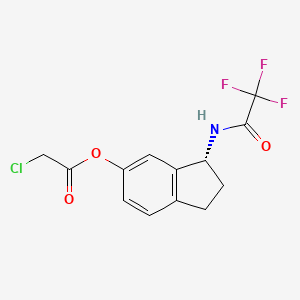
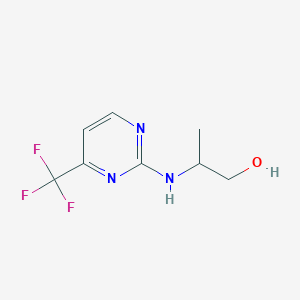
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
